1,1-Di(phenylsulfonyl)-cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Di(phenylsulfonyl)-cyclopropane is an organic compound characterized by a cyclopropane ring substituted with two phenylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Di(phenylsulfonyl)-cyclopropane can be synthesized through several methods. One common approach involves the reaction of cyclopropane derivatives with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, yielding the desired product with high efficiency.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
1,1-Di(phenylsulfonyl)-cyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The phenylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like Grignard reagents or organolithium compounds.
Major Products Formed
The major products formed from these reactions include various sulfone and sulfide derivatives, as well as substituted cyclopropane compounds with different functional groups.
Scientific Research Applications
1,1-Di(phenylsulfonyl)-cyclopropane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1-Di(phenylsulfonyl)-cyclopropane involves its interaction with molecular targets through its sulfonyl groups. These groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic substitution, electrophilic addition, and radical reactions.
Comparison with Similar Compounds
Similar Compounds
1,1-Diphenyl-2-propyn-1-ol: This compound shares structural similarities but differs in its functional groups and reactivity.
1,1-Diphenylethylene: Another related compound with different chemical properties and applications.
Cyclic β-keto sulfones: These compounds have similar sulfonyl groups but differ in their ring structures and reactivity.
Uniqueness
1,1-Di(phenylsulfonyl)-cyclopropane is unique due to its cyclopropane ring and dual phenylsulfonyl substitution, which confer distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and industrial applications.
Properties
CAS No. |
34782-46-2 |
---|---|
Molecular Formula |
C15H14O4S2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
[1-(benzenesulfonyl)cyclopropyl]sulfonylbenzene |
InChI |
InChI=1S/C15H14O4S2/c16-20(17,13-7-3-1-4-8-13)15(11-12-15)21(18,19)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI Key |
NXYMZVLXENKMKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.